molecular formula C8H10Cl2FN B15297006 2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B15297006
M. Wt: 210.07 g/mol
InChI Key: SEXMHWNQQFQAIB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClFN·HCl It is a derivative of phenylethylamine, characterized by the presence of chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H

InChI Key

SEXMHWNQQFQAIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)F.Cl

Origin of Product

United States

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